molecular formula C18H16F3N3O5S B15062207 2,2,2-trifluoro-N-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)acetamide CAS No. 1618648-57-9

2,2,2-trifluoro-N-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)acetamide

Cat. No.: B15062207
CAS No.: 1618648-57-9
M. Wt: 443.4 g/mol
InChI Key: PQRDKFIOFKJZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)acetamide is a synthetic organic compound offered as a high-purity reference material for research applications. This molecule features a complex structure incorporating a quinazoline core, a furan ring, and a trifluoroacetamide group, making it a compound of interest in several advanced research fields. Its structural motifs, particularly the quinazoline and the methylsulfonylethyl side chain, are often investigated in medicinal chemistry for their potential as kinase inhibitors . The presence of the trifluoroacetamide group can enhance metabolic stability and membrane permeability, which are critical properties in the development of bioactive molecules . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. It is strictly intended for use in laboratory research to further scientific understanding. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material in accordance with laboratory best practices.

Properties

CAS No.

1618648-57-9

Molecular Formula

C18H16F3N3O5S

Molecular Weight

443.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-methylsulfonylethyl)-N-[[5-(4-oxo-3H-quinazolin-6-yl)furan-2-yl]methyl]acetamide

InChI

InChI=1S/C18H16F3N3O5S/c1-30(27,28)7-6-24(17(26)18(19,20)21)9-12-3-5-15(29-12)11-2-4-14-13(8-11)16(25)23-10-22-14/h2-5,8,10H,6-7,9H2,1H3,(H,22,23,25)

InChI Key

PQRDKFIOFKJZHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CNC3=O)C(=O)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 2,2,2-trifluoro-N-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)acetamide (CAS No. 1618648-57-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, a quinazoline derivative, and a furan moiety, which are significant in medicinal chemistry for their diverse biological properties.

Molecular Formula

The molecular formula of the compound is not explicitly stated in the search results but can be derived from its components. The molecular weight is approximately 443.403 g/mol .

Structural Components

The compound consists of:

  • A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
  • A quinazoline ring, known for its anticancer and antimicrobial activities.
  • A furan moiety that often contributes to biological activity through various mechanisms.

Anticancer Potential

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The presence of the 4-hydroxyquinazoline structure in this compound suggests potential inhibition of key cancer pathways, particularly through interference with receptor tyrosine kinases like HER2 .

Antimicrobial Activity

Compounds with furan and quinazoline structures have been evaluated for their antimicrobial efficacy. Studies show that derivatives containing these moieties can inhibit bacterial growth and exhibit antifungal properties . The specific activity of this compound against various pathogens remains to be fully characterized but is promising based on structural analogs.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of cell proliferation through interference with signaling pathways.
  • Induction of apoptosis in cancer cells via the activation of caspases .
  • Anti-inflammatory effects mediated by the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

In Vitro Studies

Recent studies have highlighted the effectiveness of quinazoline derivatives in inhibiting cancer cell lines. For instance, compounds similar to 2,2,2-trifluoro-N-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)acetamide have demonstrated IC50 values in the low micromolar range against various cancer types .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinazoline and furan rings significantly affect biological activity. The introduction of trifluoromethyl groups has been associated with increased potency against specific targets due to enhanced binding affinity .

Toxicity Studies

Toxicity assessments using zebrafish models have shown that while some derivatives are potent inhibitors of cancer cell growth, they also exhibit varying degrees of cytotoxicity. Further optimization is necessary to balance efficacy with safety profiles .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition in cancer cell lines
AntimicrobialPotential activity against bacterial strains
Anti-inflammatoryInhibition of COX enzymes
ToxicityVariable cytotoxicity in zebrafish models

Chemical Reactions Analysis

Step I: Hydrogenation of Imino Intermediates

  • Method 1 :

    • Reagents : Palladium-on-carbon (10%, 50% wet), hydrogen gas, DMF.

    • Conditions : 25–30°C, nitrogen atmosphere.

    • Process : The imino group in (E/Z)-6-(5-((2-(methylsulfonyl)ethylimino)methyl)furan-2-yl)quinazolin-4-ol is reduced to an amine, yielding the intermediate 6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-ol.

    • Yield : 49.0 g of crude compound (HPLC purity: 95.1%) .

  • Method 2 :

    • Reagents : Sodium borohydride (NaBH₄), THF, methanol.

    • Conditions : 0–5°C, overnight at room temperature.

    • Process : Reduction of the imino intermediate under milder conditions, yielding the same amine product .

Table 1: Comparison of Hydrogenation Methods

ParameterMethod 1Method 2
CatalystPalladium-on-carbonSodium borohydride
Temperature25–30°C0–5°C to RT
Reaction TimeUntil completionOvernight
SolventDMFTHF, methanol

Step II: Amidation with Trifluoroacetic Anhydride

  • Reagents : Trifluoroacetic anhydride, 4-dimethylaminopyridine (DMAP), THF.

  • Conditions : 25–30°C, 1.5 hours.

  • Process : The amine intermediate reacts with trifluoroacetic anhydride to form the acetamide derivative.

  • Yield : 23.0 g of crude compound (HPLC purity: 99.0%) .

Step III: Conversion of Hydroxyl to Chloro Group

  • Reagents : Thionyl chloride (SOCl₂), DMF.

  • Conditions : Reflux, 5 hours.

  • Process : The hydroxyl group in the quinazoline moiety is replaced by a chloro group via nucleophilic substitution.

  • Purification : Distillation under reduced pressure to remove byproducts .

Reaction Mechanisms

  • Hydrogenation : Catalytic hydrogenation reduces the imine (C=N) bond to an amine (C-N), facilitated by palladium catalysts or sodium borohydride.

  • Amidation : Trifluoroacetic anhydride reacts with the amine group via nucleophilic acyl substitution, forming the acetamide linkage.

  • Chlorination : Thionyl chloride converts hydroxyl groups to chlorides by replacing the -OH with -Cl, a common reaction in organic synthesis.

Infrared (IR) Spectroscopy

Key peaks for the compound include:

  • 3339.7 cm⁻¹ : O-H stretching (hydroxyquinazoline).

  • 2928.0 cm⁻¹ : C-H stretching (alkyl groups).

  • 1637.3–1539.1 cm⁻¹ : C=O and C=N vibrations (quinazoline and amide groups) .

Table 2: IR Peaks and Assignments

Wavenumber (cm⁻¹)Functional Group
3339.7O-H
2928.0C-H (alkyl)
1637.3C=O (amide)
1608.6–1539.1C=N (quinazoline)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • δ 2.96 (broad s, 2H) : NH groups in the amine.

  • δ 3.02 (s, 3H) : Methyl group from methylsulfonyl.

  • δ 6.43–6.44 (d, 1H) : Furan ring protons.

  • δ 12.29 (s, 1H) : Phenolic hydroxyl proton .

Critical Analysis of Reaction Conditions

  • Hydrogenation : Palladium catalysts enable selective reduction under mild conditions, while NaBH₄ offers a milder alternative.

  • Amidation : DMAP acts as a catalyst to improve the reaction efficiency of trifluoroacetic anhydride.

  • Chlorination : Thionyl chloride requires refluxing to drive the substitution reaction to completion.

Challenges and Optimization

  • Yield and Purity : Hydrogenation yields high-purity products (95–99%), but multiple distillation steps are required to remove byproducts.

  • Stability : The compound’s hydroxyl group may undergo further reactions (e.g., hydrolysis), necessitating careful storage conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core features with several classes of bioactive molecules:

Compound Class Key Features Example (Evidence ID)
Quinazolinone Acetamides 4-Oxo-quinazolinyl thioacetamide derivatives with sulfonamide substituents Compounds 5–10 ()
Benzothiazole Acetamides Trifluoromethyl-benzothiazole cores with methoxyphenyl acetamide groups EP3348550A1 derivatives ()
Thiadiazole Acetamides Mercapto-thiadiazole backbones coupled with trifluoromethylphenyl groups N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide ()

Key Observations :

  • tubulin inhibition) .
  • The trifluoroacetamide group is shared with benzothiazole derivatives (), suggesting enhanced resistance to enzymatic degradation compared to non-fluorinated analogs .

Physical and Spectroscopic Properties

Data from and enable indirect comparisons:

Compound (Example) Melting Point (°C) Yield (%) Notable Substituents
Target Compound Not reported N/A Trifluoroacetamide, methylsulfonylethyl
Quinazolinone Derivative (5) 269.0 87 Sulfamoylphenyl, phenylacetamide
Benzothiazole Derivative Not reported N/A 4-Methoxyphenyl, trifluoromethyl

Spectroscopy :

  • NMR : In , substituents on similar compounds induced chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm). The target compound’s trifluoro and methylsulfonyl groups may cause distinct shifts in these regions .
  • Mass Spectrometry: Quinazolinone derivatives () show precise molecular ion peaks, suggesting the target compound’s characterization would follow similar protocols .

Challenges for the Target Compound :

  • The furan-quinazolinone linkage may require palladium-catalyzed cross-coupling, unlike simpler thioether linkages in .
  • The methylsulfonylethyl group could necessitate protective group strategies to avoid side reactions .

Hypothetical Advantages of the Target Compound :

  • The trifluoroacetamide group may confer greater metabolic stability than non-fluorinated analogs .
  • The furan linker could enhance membrane permeability compared to bulkier substituents .

Q & A

Q. What are the standard synthetic routes for preparing trifluoroacetamide derivatives, and how can they be adapted for this compound?

The synthesis of trifluoroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, refluxing chloroacetamide intermediates with sodium azide in a toluene/water mixture (8:2) under controlled conditions is a common approach . Adapting this to the target compound may require substituting the quinazolinyl-furan moiety via coupling reactions, using reagents like triethylamine or DMF as solvents. Key steps include monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and purification via recrystallization (ethanol) or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the trifluoroacetamide group and furan-quinazoline backbone. Infrared (IR) spectroscopy can validate carbonyl (C=O) and sulfonyl (S=O) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography, as demonstrated for structurally similar trifluoroacetamides, provides definitive confirmation of stereochemistry and intermolecular interactions .

Q. How can researchers optimize reaction yields during multi-step synthesis?

Yield optimization requires meticulous control of reaction conditions. For example:

  • Use excess sodium azide (1.5–2 eq) in substitution reactions to drive completion .
  • Maintain anhydrous conditions for moisture-sensitive steps (e.g., sulfonamide formation).
  • Employ catalytic agents like potassium carbonate in polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Monitor intermediates via TLC and purify at each stage to avoid carryover impurities .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data for this compound be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles often arise from crystal packing effects or solvent interactions. To resolve this:

  • Perform Hirshfeld surface analysis to quantify intermolecular forces in the crystal lattice .
  • Re-optimize computational models using solvent-correction methods (e.g., PCM for DMSO/water).
  • Compare experimental IR/Raman spectra with simulated vibrational modes to validate electronic environments .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

Low yields in quinazoline-furan coupling may result from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
  • Introducing microwave-assisted synthesis to enhance reaction efficiency and reduce side products.
  • Protecting the hydroxyquinazolin-6-yl group with a trimethylsilyl (TMS) moiety to prevent undesired side reactions .

Q. How can molecular docking predict the biological activity of this compound?

Molecular docking requires:

  • Preparing the compound’s 3D structure (e.g., via Gaussian09 optimization at the B3LYP/6-31G* level).
  • Selecting target proteins (e.g., kinase domains) from databases like PDB.
  • Using AutoDock Vina to simulate binding affinities, with validation via MD simulations (NAMD/GROMACS) to assess stability .
  • Correlating docking scores with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What analytical methods resolve impurities in the final product?

  • High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient identifies and quantifies impurities.
  • Liquid chromatography-mass spectrometry (LC-MS) detects low-abundance byproducts.
  • Differential scanning calorimetry (DSC) monitors thermal stability and polymorphic transitions caused by contaminants .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental NMR shifts?

  • Re-examine solvent effects: Simulate NMR shifts (e.g., via ACD/Labs or ChemDraw) using the correct solvent (DMSO-d₆ vs. CDCl₃).
  • Verify protonation states: The hydroxyquinazoline group may exist in tautomeric forms, altering chemical shifts .
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What causes variability in biological assay results, and how can it be minimized?

Variability arises from:

  • Compound solubility: Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity.
  • Enzyme batch differences: Standardize assays with positive controls (e.g., staurosporine for kinase inhibition).
  • Replicate experiments (n ≥ 3) and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .

Methodological Resources

  • Synthetic Protocols : Reflux conditions (toluene/water, 8:2), TLC monitoring .
  • Structural Analysis : X-ray crystallography (Mo-Kα radiation, λ = 0.71073 Å) .
  • Computational Tools : Gaussian09 for DFT, AutoDock Vina for docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.